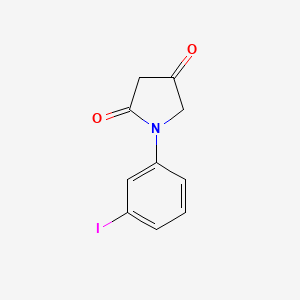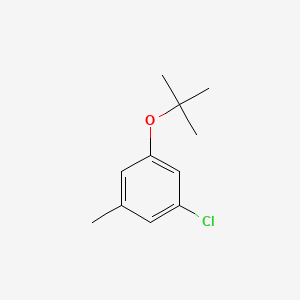
5-(tert-Butoxy)-3-chlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxy)-3-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 5-(tert-Butoxy)-3-chlorobenzyl alcohol or 5-(tert-Butoxy)-3-chlorobenzaldehyde.
Reduction: Formation of 5-(tert-Butoxy)toluene.
Substitution: Formation of 5-(tert-Butoxy)-3-hydroxytoluene or 5-(tert-Butoxy)-3-aminotoluene.
Aplicaciones Científicas De Investigación
5-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butoxy)-3-chlorotoluene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
5-(tert-Butoxy)toluene: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chlorotoluene: Lacks the tert-butoxy group, making it less versatile in certain chemical reactions.
tert-Butylbenzene: Lacks both the chlorine atom and the specific positioning of the tert-butoxy group.
Uniqueness: 5-(tert-Butoxy)-3-chlorotoluene is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-chloro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
QNTKZBPPSXMAQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Cl)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
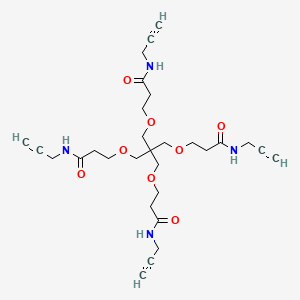


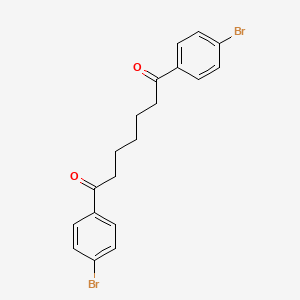

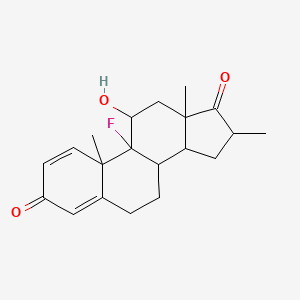

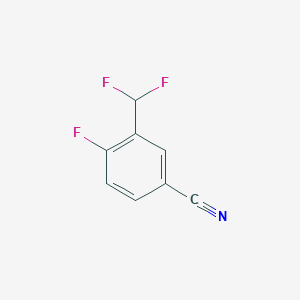
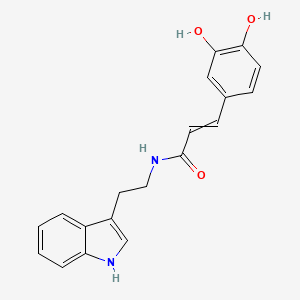
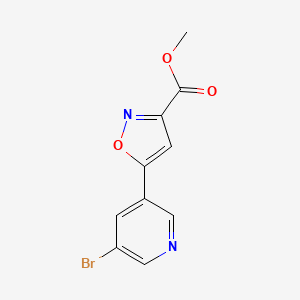

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
